MFCD01182073
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Overview
Description
MFCD01182073 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
The synthesis of MFCD01182073 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of well-defined steps. These steps typically involve the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
MFCD01182073 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs.
Scientific Research Applications
MFCD01182073 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being explored for its therapeutic potential in treating certain diseases. Additionally, in industry, this compound is utilized in the development of new materials and products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD01182073 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, MFCD01182073 stands out due to its unique chemical structure and reactivity. Similar compounds may include those with analogous functional groups or structural motifs. this compound’s distinct properties make it particularly valuable in certain applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industry, and ongoing studies continue to uncover new applications and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O5/c1-24-9-4-3-8(10(5-9)25-2)6-16-18-11(21)7-15-12-13(22)17-14(23)20-19-12/h3-6H,7H2,1-2H3,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKFIBGJLXCYAL-OMCISZLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.